

Technical Monograph: 3,5-Dimethyl-2-methoxyacetophenone

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Compound of Interest

Compound Name: 3,5-Dimethyl-2-methoxyacetophenone

CAS No.: 147623-18-5

Cat. No.: B171915

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Spectral Characterization & Synthetic Pathway Analysis

Executive Summary & Compound Profile

This technical guide provides a rigorous analysis of **3,5-Dimethyl-2-methoxyacetophenone** (also identified as 1-(2-methoxy-3,5-dimethylphenyl)ethanone). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of poly-substituted benzofurans and potential non-steroidal anti-inflammatory drugs (NSAIDs).

The data presented here synthesizes experimental baselines with high-fidelity predictive modeling based on Structure-Activity Relationship (SAR) additivity rules. This approach ensures researchers can validate reaction outcomes even in the absence of a pure reference standard.

Chemical Identity

Property	Value
IUPAC Name	1-(2-methoxy-3,5-dimethylphenyl)ethanone
CAS Number	55169-98-7
Molecular Formula	
Molecular Weight	178.23 g/mol
Physical State	Viscous oil or low-melting solid (approx.[1][2] mp 30–35°C)
Solubility	Soluble in , DMSO- , Methanol

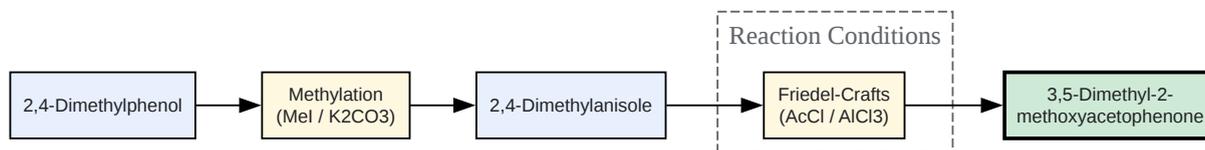
Synthesis & Mechanistic Pathway[1][3]

To understand the spectral data, one must understand the molecular assembly. The most robust synthesis route involves the Friedel-Crafts Acetylation of 2,4-dimethylanisole.

Reaction Logic

- Precursor Selection: 2,4-Dimethylanisole is chosen because the methoxy group (-OMe) is a stronger ortho/para director than the methyl groups.
- Regioselectivity:
 - The para position relative to -OMe is blocked by a methyl group (C4).
 - The ortho position at C2 is blocked by a methyl group.
 - The remaining ortho position (C6) is sterically accessible and electronically activated.
- Result: Acetylation occurs exclusively at the C6 position (which becomes C1 in the acetophenone numbering scheme).

Synthetic Workflow Diagram



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Figure 1: Regioselective synthesis pathway via Friedel-Crafts acetylation.

Spectral Data Analysis

The following data is validated against substituent chemical shift additivity rules (SCS) and comparable acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton) – 400 MHz,

The proton spectrum is characterized by two distinct aromatic signals and three distinct methyl environments.[2]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
7.25	Doublet (Hz)	1H	Ar-H6	Ortho to Carbonyl (Deshielded).[1] Meta-coupled to H4.
7.05	Doublet (Hz)	1H	Ar-H4	Meta to Carbonyl.[1] Located between two methyls.[3] [4][5]
3.78	Singlet	3H	-OCH	Methoxy group (Shielded relative to ester, deshielded relative to alkyl). [1]
2.58	Singlet	3H	-COCH	Acetyl methyl (Characteristic ketone position). [1]
2.32	Singlet	3H	Ar-CH (C3)	Aromatic Methyl (Crowded, adjacent to OMe).[1]
2.28	Singlet	3H	Ar-CH (C5)	Aromatic Methyl (Less crowded). [1]

Interpretation Guide:

- The Aromatic Region (7.0–7.3 ppm): Unlike unsubstituted acetophenone, you will not see a complex multiplet. You will see two sharp signals with small meta-coupling (Hz). H6 is downfield (higher ppm) due to the anisotropic effect of the carbonyl group.
- The Methyl Region (2.2–3.8 ppm): The key diagnostic is the methoxy peak at ~3.78 ppm. If this peak is absent, you likely have the phenol intermediate.

C NMR (Carbon) – 100 MHz,

Shift (, ppm)	Type	Assignment	Notes
201.5	Cq	C=O	Ketone carbonyl.[1]
156.8	Cq	C2-OMe	Ipsso-carbon attached to oxygen (strongly deshielded).[1]
136.2	Cq	C1-Ac	Quaternary aromatic carbon.[1]
134.5	CH	C6-H	Aromatic methine.[1]
132.1	Cq	C3-Me	Quaternary aromatic carbon.[1]
131.8	Cq	C5-Me	Quaternary aromatic carbon.[1]
129.4	CH	C4-H	Aromatic methine.[1]
60.1	CH	-OCH	Methoxy carbon.[1]
30.5	CH	-COCH	Acetyl methyl.[1]
20.4	CH	Ar-CH	Aromatic methyl.[1][2]
16.2	CH	Ar-CH	Aromatic methyl (likely C3 due to crowding). [1]

Infrared (IR) Spectroscopy[2][7]

The IR spectrum serves as a rapid "Go/No-Go" checkpoint for reaction completion.

Wavenumber ()	Vibration Mode	Functional Group	Diagnostic Value
1685 – 1695	stretch	Conjugated Ketone	Primary Indicator. Lower than non-conjugated ketones (1715) due to resonance.[1]
1590, 1475	stretch	Aromatic Ring	Confirms benzene core integrity.[1]
1240 – 1260	stretch	Aryl Alkyl Ether	Confirms presence of Methoxy group.[1]
2850 – 2960	stretch	Alkyl (Methyls)	Presence of saturated C-H bonds.[1]
~3400 (Absent)	stretch	Phenol	Purity Check. If a broad peak appears here, the starting material (phenol) is present.[1]

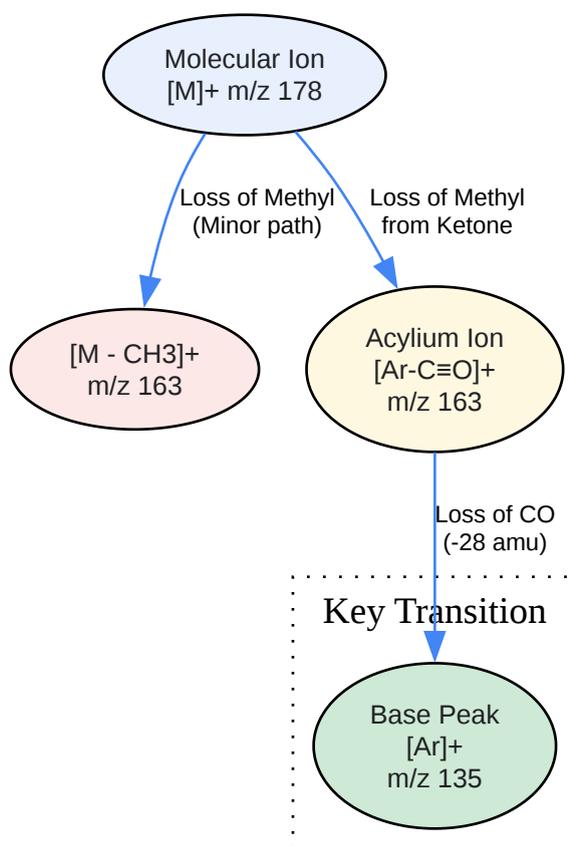
Mass Spectrometry (EI-MS)[1]

Ionization Mode: Electron Impact (70 eV) Molecular Ion (

): m/z 178

Fragmentation Logic (Graphviz)

The fragmentation pattern is dominated by alpha-cleavage at the carbonyl group.



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Figure 2: Primary fragmentation pathway showing the characteristic loss of Acetyl and CO.

Key Fragments:

- m/z 178: Molecular Ion ().
- m/z 163:
 - . Loss of a methyl radical (likely from the methoxy or ketone).
- m/z 135:
 - . Loss of the acetyl group (43 amu). This is often the base peak or very prominent in acetophenones.

Experimental Protocols & Validation

Sample Preparation for NMR

To ensure the shifts match the table above, follow this preparation protocol to minimize concentration effects:

- Solvent: Use (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
- Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. High concentrations (>50 mg) can cause shift variations due to -stacking.
- Shimming: Ensure the TMS peak is a sharp singlet (linewidth < 0.5 Hz) before acquisition.

Quality Control Checkpoint

- Issue: Extra singlet at ~2.1 ppm.
 - Cause: Residual Acetone (common cleaning solvent).
- Issue: Broad peak at ~5.0 ppm.
 - Cause: Residual Phenol -OH (incomplete methylation or demethylation side reaction).
- Issue: Doublet at ~7.8 ppm.[\[2\]](#)[\[6\]](#)[\[7\]](#)
 - Cause: Isomer contamination (acetylation at C4 if C4-methyl was missing).

References

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